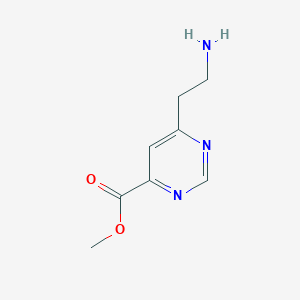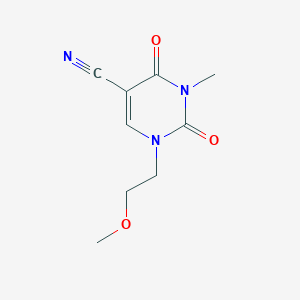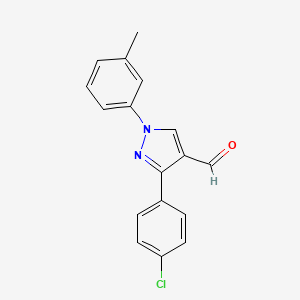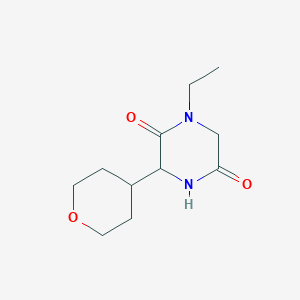![molecular formula C19H22N2O4 B14868758 N-(furan-2-ylmethyl)-N'-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]ethanediamide](/img/structure/B14868758.png)
N-(furan-2-ylmethyl)-N'-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(furan-2-ylmethyl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound that features a furan ring, a phenyl group, and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan-2-ylmethylamine and the 4-phenyltetrahydro-2H-pyran-4-ylmethylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-(furan-2-ylmethyl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N1-(furan-2-ylmethyl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N1-(furan-2-ylmethyl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The oxalamide group may also play a role in binding to specific receptors or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N1-(furan-2-ylmethyl)-N2-(phenylmethyl)oxalamide: Lacks the tetrahydropyran ring, making it less structurally complex.
N1-(furan-2-ylmethyl)-N2-((4-methylphenyl)methyl)oxalamide: Contains a methyl group on the phenyl ring, altering its chemical properties.
Uniqueness
N1-(furan-2-ylmethyl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide is unique due to the presence of both the furan and tetrahydropyran rings, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these structural elements makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-N'-[(4-phenyloxan-4-yl)methyl]oxamide |
InChI |
InChI=1S/C19H22N2O4/c22-17(20-13-16-7-4-10-25-16)18(23)21-14-19(8-11-24-12-9-19)15-5-2-1-3-6-15/h1-7,10H,8-9,11-14H2,(H,20,22)(H,21,23) |
Clave InChI |
SRDCXUNLFWMDHX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
![3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
![2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)




![(3S,4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14868743.png)
![2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868749.png)


